3',4'-Dihydroxyetoposide
Overview
Description
3',4'-Dihydroxyetoposide (3',4'-DHE) is a natural compound found in the bark of the European yew tree (Taxus baccata). It has been studied extensively due to its potential medicinal and therapeutic uses. This compound has been used in laboratory experiments to study its biochemical and physiological effects, as well as its potential applications in scientific research.
Scientific Research Applications
Cancer Treatment
3’,4’-Dihydroxyetoposide: is a potent anti-cancer agent belonging to the class of epipodophyllotoxins . It functions by inhibiting DNA synthesis and cell division, primarily through binding to topoisomerase II, which leads to DNA breakage and the formation of single-stranded breaks. This mechanism is particularly effective in treating various forms of cancer, including leukemia in children, where it has been shown to be safe and efficacious .
Pharmacological Research
The compound has significant inhibitory effects on human cytochrome P450 3A4 (CYP3A4) and human liver microsomes . This property is crucial for pharmacological research, especially in understanding drug-drug interactions and the metabolism of pharmaceuticals within the human body.
Pediatric Oncology
Given its safety profile in children with leukemia, 3’,4’-Dihydroxyetoposide serves as a critical component in pediatric oncology research . It provides a benchmark for developing pediatric-specific oncological treatments that are both effective and have minimal side effects.
Mechanism of Action
Target of Action
3’,4’-Dihydroxyetoposide, also known as Etoposide catechol, primarily targets DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .
Mode of Action
The compound interacts with its target by forming a complex with topoisomerase II and DNA . This interaction induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . Etoposide acts primarily in the G2 and S phases of the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by 3’,4’-Dihydroxyetoposide is the DNA replication pathway. By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption leads to DNA breakage and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of 3’,4’-Dihydroxyetoposide involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been shown to have significant inhibition of human cytochrome P450 3A4 (CYP3A4) and human liver microsomes , which play a crucial role in drug metabolism.
Result of Action
The primary result of 3’,4’-Dihydroxyetoposide’s action is the induction of cell death . By causing DNA breakage and preventing DNA repair, the compound disrupts the normal cell cycle, preventing cells from entering the mitotic phase. This disruption leads to apoptosis, or programmed cell death .
properties
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJPLOJEPTJMM-FMEAWWTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905158 | |
Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dihydroxyetoposide | |
CAS RN |
100007-54-3, 113566-41-9 | |
Record name | 3',4'-Dihydroxyetoposide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-O-DEMETHYLETOPOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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